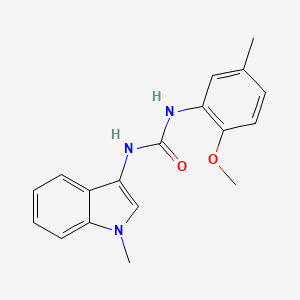
1-(2-methoxy-5-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-methoxy-5-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Methoxy-5-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea, with the CAS number 941968-80-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H19N3O2
- Molecular Weight : 309.4 g/mol
- Structural Features : The compound features an indole moiety linked to a urea group and a methoxy-substituted phenyl ring, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:
- Antitumor Activity : It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Biological Activity Data
| Activity Type | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Antitumor | A549 (Lung Cancer) | 12.5 µM | Induction of apoptosis |
| Anti-inflammatory | RAW 264.7 (Macrophages) | 15 µM | COX inhibition |
| Antioxidant | DPPH Scavenging Assay | 30 µM | Free radical scavenging |
Case Study 1: Antitumor Efficacy
In a study conducted by Zhang et al., this compound was evaluated for its antitumor efficacy against various cancer cell lines, including A549 and MCF-7. The compound demonstrated significant growth inhibition with an IC50 value of 12.5 µM in A549 cells, indicating its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory properties of the compound using the RAW 264.7 macrophage cell line. The results indicated that at a concentration of 15 µM, the compound effectively inhibited COX enzymes, leading to decreased levels of inflammatory cytokines.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of similar compounds. For instance, derivatives of indole and urea have been synthesized and tested for improved potency against various diseases. These findings suggest that further optimization of the chemical structure could lead to more effective therapeutic agents.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-8-9-17(23-3)14(10-12)19-18(22)20-15-11-21(2)16-7-5-4-6-13(15)16/h4-11H,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXZYKYIOCTGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














